molecular formula C11H9BrFNO2 B13725487 3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid

3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid

Cat. No.: B13725487
M. Wt: 286.10 g/mol
InChI Key: XYXANDAQUNGSPF-UHFFFAOYSA-N
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Description

3-(4-Bromo-7-fluoro-3-indolyl)propanoic acid is a halogenated indole derivative characterized by a propanoic acid chain attached to the 3-position of an indole ring substituted with bromine at the 4-position and fluorine at the 7-position. The bromine and fluorine substituents likely enhance its electrophilic reactivity and influence its interaction with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C11H9BrFNO2

Molecular Weight

286.10 g/mol

IUPAC Name

3-(4-bromo-7-fluoro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H9BrFNO2/c12-7-2-3-8(13)11-10(7)6(5-14-11)1-4-9(15)16/h2-3,5,14H,1,4H2,(H,15,16)

InChI Key

XYXANDAQUNGSPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CNC2=C1F)CCC(=O)O)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Cycloaddition: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.

Scientific Research Applications

3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The bromine and fluorine substitutions can enhance its binding affinity and selectivity, leading to more potent biological effects . The compound may influence signaling pathways, gene expression, and cellular processes, contributing to its therapeutic potential.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Indole Ring) Functional Modifications Key Features/Applications References
3-(4-Bromo-7-fluoro-3-indolyl)propanoic acid 4-Br, 7-F Propanoic acid chain at C3 Research chemical; potential bioactive agent
3-(5-Bromo-1H-indol-3-yl)propanoic acid 5-Br Propanoic acid chain at C3 Studied for anti-inflammatory activity
3-(7-Bromo-6-methoxy-2-phenyl-3-indolyl)propanoic acid 7-Br, 6-OCH₃, 2-Ph Phenyl group at C2, methoxy at C6 High-cost R&D compound (SY378339)
(S)-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid 4-Br Amino acid backbone (L-tryptophan analog) Chiral building block for peptide synthesis
Ethyl 3-(4-Bromo-5-methyl-3-indolyl)propanoate 4-Br, 5-CH₃ Ethyl ester of propanoic acid Prodrug form; improved lipophilicity

Substituent Position and Electronic Effects

  • Halogen Positioning: Bromine at the 4-position (target compound) vs. 5-position (e.g., 3-(5-Bromo-1H-indol-3-yl)propanoic acid) alters electron density on the indole ring. The 4-Br substitution may enhance electrophilic aromatic substitution reactivity compared to 5-Br analogs .
  • Fluorine vs.

Functional Group Modifications

  • Propanoic Acid Derivatives: The free carboxylic acid group in the target compound contrasts with ester derivatives (e.g., ethyl esters in SY250714), which are often used to enhance membrane permeability in drug discovery .
  • Amino Acid Analogs: The (S)-2-amino derivative (4-Bromo-L-tryptophan) integrates a chiral center, making it valuable for studying enzyme-substrate interactions in tryptophan metabolism .

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